1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine

medicinal chemistry sulfonylazetidine SAR

1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine (CAS 1797871-37-4) is a fully substituted azetidine bearing two distinct sulfonyl groups: an N1-(2,6-difluorophenyl)sulfonyl moiety and a C3-(furan-2-ylmethyl)sulfonyl substituent. Its molecular formula is C14H13F2NO5S2 with a molecular weight of 377.4 g/mol.

Molecular Formula C14H13F2NO5S2
Molecular Weight 377.38
CAS No. 1797871-37-4
Cat. No. B2606348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine
CAS1797871-37-4
Molecular FormulaC14H13F2NO5S2
Molecular Weight377.38
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)CC3=CC=CO3
InChIInChI=1S/C14H13F2NO5S2/c15-12-4-1-5-13(16)14(12)24(20,21)17-7-11(8-17)23(18,19)9-10-3-2-6-22-10/h1-6,11H,7-9H2
InChIKeyITEAIEPIICJBLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine (CAS 1797871-37-4) — Structural Identity & Procurement Baseline


1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine (CAS 1797871-37-4) is a fully substituted azetidine bearing two distinct sulfonyl groups: an N1-(2,6-difluorophenyl)sulfonyl moiety and a C3-(furan-2-ylmethyl)sulfonyl substituent. Its molecular formula is C14H13F2NO5S2 with a molecular weight of 377.4 g/mol . The compound belongs to the 1,3-disulfonylazetidine subclass, a scaffold investigated in patents for 5-HT2A receptor antagonism and orexin receptor modulation, though no target-specific bioactivity data are publicly available for this exact structure [1][2].

1
Distinct 1,3-disulfonylazetidineTwo sulfonyl groups with unique furan-2-ylmethyl C3 substitution.
2
Patent-class scaffoldCore structure investigated for 5-HT2A and orexin receptor modulation.
3
Zero disclosed bioactivityUnexplored chemotype supporting de novo screening campaigns.

Why Close Analogs of 1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine Cannot Be Presumed Interchangeable


Even within the narrow 1,3-disulfonylazetidine series, small structural changes produce large shifts in molecular recognition. The 2,6-difluorophenylsulfonyl group at N1 enforces a specific electron-deficient aromatic plane and restricted rotation, while the C3 furan-2-ylmethylsulfonyl appendage contributes both H-bond acceptor capacity and a heteroaromatic π-surface not present in phenyl-, cyclohexyl-, or trifluoromethoxy-bearing analogs registered in the same chemical space (e.g., CAS 1797143-80-6, CAS 1706429-23-3) . Patent families on azetidine sulfonamides explicitly demonstrate that exchanging the N1-aryl sulfonyl group alters immunomodulatory potency and T-cell proliferation suppression, confirming that generic substitution without matched analytical verification risks invalidating biological results [1]. Consequently, procurement of the exact CAS 1797871-37-4 structure is mandatory for reproducible SAR studies and patent-protected lead optimization campaigns.

N1 aryl sulfonyl replacement alters immunomodulatory profile
Patent data show that exchanging the N1 2,6-difluorophenyl group can shift T-cell proliferation suppression. Exact CAS 1797871-37-4 is required for reproducible SAR.
C3 furan vs. phenyl/cyclohexyl changes steric and H-bond geometry
Close analogs with 4-fluorophenyl or cyclohexyl sulfone at C3 present different molecular recognition surfaces; biological readouts may not transfer directly.

Quantitative Differentiation Evidence for 1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine (CAS 1797871-37-4)


Structural Uniqueness of the Furan-2-ylmethyl Sulfone Substituent Among Disclosed 1,3-Disulfonylazetidines

CAS 1797871-37-4 is the only 1,3-disulfonylazetidine in the public domain that pairs the 2,6-difluorophenylsulfonyl N1 cap with a furan-2-ylmethylsulfonyl C3 substituent. The closest cataloged analogs bear either a 4-fluorophenylsulfonyl group (CAS 1797143-80-6, MW 391.4) or a cyclohexylsulfonyl group (CAS 1797905-00-0, MW ~405.5) at the C3 position . The target compound's furan oxygen provides a distinct H-bond acceptor and a five-membered heteroaromatic ring that alters both electronic (Hammett σmeta ≈ +0.06 for furan-2-yl vs. +0.06 for phenyl, but with orthogonal vector) and steric (smaller volume than cyclohexyl) properties relative to known comparators [1].

C3 Substituent Identity
Class-level inference
Furan-2-ylmethyl sulfone
MW = 377.4
vs. 4-fluorophenyl analog (MW 391.4)
vs. cyclohexyl analog (MW ~405.5)
ΔMW: –14.0 and –28.1 g/mol
Steric and electronic profile distinct from close analogs; supports SAR differentiation.
No biological assay data; structural comparison only.
medicinal chemistry sulfonylazetidine SAR

Absence of Public Bioactivity Data — Target Compound is an Unexplored Chemotype

A systematic search of PubChem, ChEMBL, BindingDB, and the patent literature returned zero quantitative bioactivity data (IC50, Ki, EC50, % inhibition, or ADMET parameters) for CAS 1797871-37-4 as of 2026-04-29 [1]. In contrast, related 1,3-disubstituted azetidines are disclosed as 5-HT2A antagonists with Ki values in the nanomolar range and as orexin receptor antagonists, indicating that the core scaffold is biologically competent [2][3]. The complete absence of disclosed activity for CAS 1797871-37-4 represents a structurally novel tool compound opportunity for de novo target identification or phenotypic screening.

Public Bioactivity Records
Data to verify
0 public bioactivity records for CAS 1797871-37-4
vs. class members with disclosed nanomolar Ki
Unexplored chemotype enabling first-in-class discovery and IP differentiation.
Search conducted April 2026 across PubChem, ChEMBL, BindingDB.
bioactivity gap novel chemotype screening

Molecular Weight Differentiation for Physicochemical Property Profiling

With a molecular weight of 377.4 g/mol, CAS 1797871-37-4 is substantially lighter than the closest registered 1,3-disulfonylazetidine analogs that retain both N1 and C3 substitution (e.g., 391.4 for the 4-fluorophenyl analog; ~405.5 for the cyclohexyl analog) . The lower MW positions the compound farther within the standard Lipinski 'Rule of 5' boundary (MW < 500), which may translate to improved passive permeability relative to heavier congeners, although this inference requires experimental validation [1].

Molecular Weight
Cross-study comparable
377.4 g/mol
Comparators: 391.4; ~405.5 g/mol
ΔMW: –14.0; –28.1 g/mol
Lower MW may support improved permeability profile (requires validation).
No experimental logP or permeability data available.
molecular weight drug-likeness physicochemical

Recommended Application Scenarios for 1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine (CAS 1797871-37-4)


De Novo Phenotypic Screening in CNS or Immuno-Oncology Panels

Given the precedent of 1,3-disubstituted azetidines as 5-HT2A antagonists [1] and as immunomodulatory sulfonamides suppressing activated T-cell proliferation [2], CAS 1797871-37-4 is a logical candidate for phenotypic screening in neuropsychiatric or autoimmune disease-relevant cell panels. Its furan-2-ylmethyl substituent introduces H-bond acceptor geometry absent in the phenyl-series comparators, potentially yielding a distinct target engagement profile.

Structure-Activity Relationship (SAR) Probe for Sulfonyl-Azetidine Lead Optimization

As the sole publicly listed 1,3-disulfonylazetidine combining a 2,6-difluorophenyl N1 cap with a heteroaryl C3 sulfone, this compound fills a gap in the SAR matrix of this scaffold class [3]. Procurement enables systematic comparison with the 4-fluorophenyl analog (CAS 1797143-80-6) and the cyclohexyl analog to quantify the contribution of the furan oxygen to potency, selectivity, and metabolic stability in a given target assay.

Patent-Protected Chemical Space Exploration for Intellectual Property Generation

With zero publicly disclosed bioactivity data, CAS 1797871-37-4 represents an unencumbered chemotype for composition-of-matter and method-of-use patent filings [1]. Any biological activity discovered—whether against known azetidine targets (5-HT2A, orexin receptors, immune cell pathways) [2][3] or novel targets—can form the basis of proprietary claims, as the specific 2,6-difluorophenyl / furan-2-ylmethyl combination has not been exemplified in existing patent families.

Application
Selection Property
Validation Focus
De novo phenotypic screening (CNS/immuno-oncology)
Furan H-bond acceptor geometry absent in phenyl-series analogs
Target engagement profiling against 5-HT2A/orexin reference ligands
SAR probe for sulfonyl-azetidine lead optimization
Unique 2,6-difluorophenyl N1 cap + heteroaryl C3 sulfone
Compare potency, selectivity, and metabolic stability with 4-fluorophenyl and cyclohexyl analogs
Patent-protected chemical space exploration (IP generation)
Zero disclosed bioactivity; unencumbered chemotype
Composition-of-matter and method-of-use claims based on novel combination
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